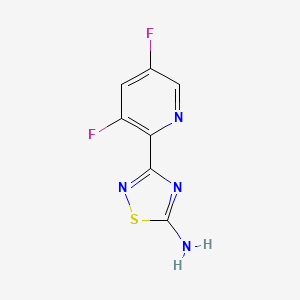
4-(4-Amino-2-bromophenoxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Amino-2-bromophenoxy)benzonitrile is an organic compound with the molecular formula C13H9BrN2O It is a derivative of benzonitrile, characterized by the presence of an amino group and a bromine atom on the phenoxy ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-2-bromophenoxy)benzonitrile typically involves the reaction of 4-amino-2-bromophenol with 4-cyanophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the recovery and recycling of solvents and reagents are crucial for cost-effective and environmentally friendly production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Amino-2-bromophenoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-Nitro-2-bromophenoxy)benzonitrile.
Reduction: Formation of 4-(4-Amino-2-hydroxyphenoxy)benzonitrile.
Substitution: Formation of various substituted benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Amino-2-bromophenoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(4-Amino-2-bromophenoxy)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Amino-2-chlorophenoxy)benzonitrile
- 4-(4-Amino-2-fluorophenoxy)benzonitrile
- 4-(4-Amino-2-iodophenoxy)benzonitrile
Uniqueness
4-(4-Amino-2-bromophenoxy)benzonitrile is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions and stability, making it suitable for specific applications where other halogenated derivatives may not be as effective.
Eigenschaften
Molekularformel |
C13H9BrN2O |
|---|---|
Molekulargewicht |
289.13 g/mol |
IUPAC-Name |
4-(4-amino-2-bromophenoxy)benzonitrile |
InChI |
InChI=1S/C13H9BrN2O/c14-12-7-10(16)3-6-13(12)17-11-4-1-9(8-15)2-5-11/h1-7H,16H2 |
InChI-Schlüssel |
CZGOSEQZTXREFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)OC2=C(C=C(C=C2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


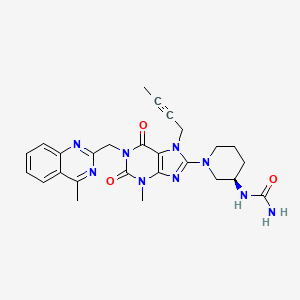

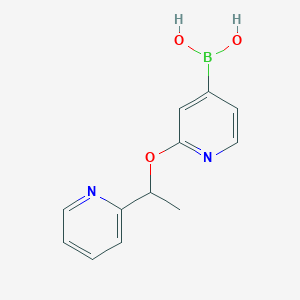
![3-[[4-(3-methoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B13865577.png)
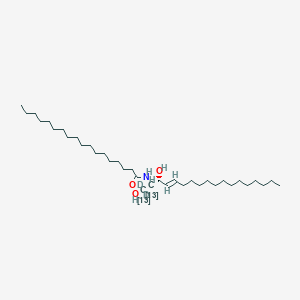
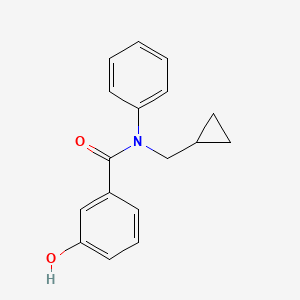
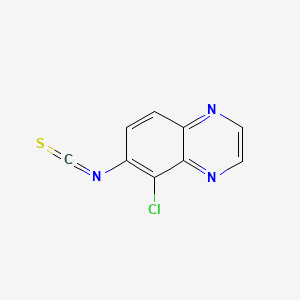

![4-Hydroxy-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B13865618.png)
![2-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13865621.png)

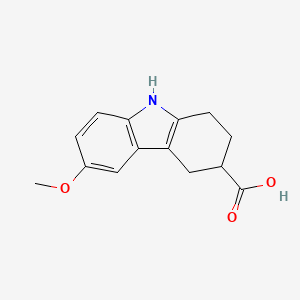
![cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3-hydroxy-5-oxo-(2,3,4,5-13C4)2H-furan-4-yl] dihydrogen phosphate](/img/structure/B13865648.png)
